In Vitro Antiresorptive Potency: Clodronate Exhibits 8-Fold Higher Relative Potency than Etidronate
In standardized in vitro bone resorption assays, clodronate demonstrates a relative antiresorptive potency of 8 compared to etidronate (set as baseline reference value 1) [1]. This places clodronate in a distinct tier above etidronate but substantially below nitrogen-containing bisphosphonates such as pamidronate (550) and alendronate (700) [1].
| Evidence Dimension | In vitro antiresorptive potency (relative scale) |
|---|---|
| Target Compound Data | 8 (relative potency) |
| Comparator Or Baseline | Etidronate: 1 (reference baseline) |
| Quantified Difference | 8-fold higher than etidronate |
| Conditions | Standardized in vitro bone resorption assays as compiled in review data |
Why This Matters
This potency differential informs compound selection for in vitro bone resorption studies where a non-nitrogen-containing bisphosphonate with intermediate potency is required.
- [1] Hindawi. Table 1: Relative potency of different bisphosphonates. Scientifica. 2013;2013:104546. View Source
